Hexaphenol

Catalog No.
S1503141
CAS No.
1506-76-9
M.F
C21H18O6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenol

CAS Number

1506-76-9

Product Name

Hexaphenol

IUPAC Name

tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2

InChI Key

OOBDZXQTZWOBBQ-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O

Canonical SMILES

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O

Hexaphenol, also known as benzenehexol or hexahydroxybenzene, is an organic compound with the molecular formula C6H6O6C_{6}H_{6}O_{6} or C6(OH)6C_{6}(OH)_{6}. It is characterized as a six-fold phenol derivative of benzene, featuring six hydroxyl groups attached to a benzene ring. This compound exists as a crystalline solid that is soluble in hot water, with a melting point exceeding 310 °C. Hexaphenol can be synthesized from inositol through various

Hexaphenol undergoes several notable chemical transformations:

  • Oxidation: When oxidized, hexaphenol yields tetrahydroxy-p-benzoquinone (THBQ), rhodizonic acid, and dodecahydroxycyclohexane. This reaction highlights its potential utility in synthesizing more complex organic molecules .
  • Reduction: Hexaphenol can also be obtained through the reduction of sodium THBQ salt using tin(II) chloride in hydrochloric acid, demonstrating its versatility in synthetic organic chemistry .
  • Formation of Anions: Like many phenolic compounds, hexaphenol can lose protons from its hydroxyl groups to form the hexaanion C6O66C_{6}O_{6}^{6-}. The potassium salt of this anion is utilized in various chemical applications .

Research on the biological activity of hexaphenol is limited, but it has been studied for its potential applications in drug discovery and biochemistry. Some derivatives of hexaphenol have shown promise in biomedical applications due to their unique structural properties that may interact with biological systems. For instance, certain derivatives have been explored for their roles in molecular recognition and as building blocks for supramolecular structures .

Hexaphenol can be synthesized through several methods:

  • From Inositol: The most common synthesis route involves the conversion of inositol (cyclohexanehexol) to hexaphenol through oxidation processes.
  • Reduction of Tetrahydroxy-p-benzoquinone: This method involves reducing sodium THBQ salt using tin(II) chloride and hydrochloric acid.
  • Chemical Modifications: Hexaphenol can also be modified to form esters and ethers, such as hexaacetate and hexa-tert-butoxybenzene, which possess distinct physical properties .

Hexaphenol has various applications across different fields:

  • Material Science: It serves as a precursor for discotic liquid crystals, which are important in the development of advanced materials for electronic applications.
  • Organic Synthesis: Its derivatives are used in organic synthesis as intermediates for producing more complex molecules.
  • Biomedical Research: Hexaphenol and its derivatives are being investigated for potential therapeutic applications due to their unique chemical properties .

Studies involving hexaphenol typically focus on its interactions with other chemical species rather than direct biological interactions. For example, research has highlighted the formation of adducts with ligands such as 2,2'-bipyridine, which suggests potential applications in coordination chemistry and catalysis . Additionally, hexaphenol's derivatives have been tested for their solubility and stability under various conditions relevant to lithography processes, indicating its utility in high-tech applications .

Hexaphenol shares similarities with several other polyphenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
BenzenehexolC6H6O6C_{6}H_{6}O_{6}Six hydroxyl groups; precursor to liquid crystals
ResorcinolC6H6O2C_{6}H_{6}O_{2}Two hydroxyl groups; used in adhesives and dyes
CatecholC6H6O2C_{6}H_{6}O_{2}Two adjacent hydroxyl groups; used in photography
PyrogallolC6H6O3C_{6}H_{6}O_{3}Three hydroxyl groups; used as a reducing agent
Gallic AcidC7H6O5C_{7}H_{6}O_{5}Three hydroxyl groups; antioxidant properties

Hexaphenol's distinct structure, characterized by six hydroxyl groups on a benzene ring, sets it apart from these similar compounds. Its ability to form various derivatives and participate in unique

XLogP3

3.6

Wikipedia

Hexaphenol

Dates

Modify: 2023-08-15

Explore Compound Types